molecular formula C27H24O7 B13829936 [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate

[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate

Cat. No.: B13829936
M. Wt: 460.5 g/mol
InChI Key: HNKXXOKDADJQAI-VEXUSMLFSA-N
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Description

[(2R,3R,4S)-3,4-Dibenzoyloxy-6-oxohexan-2-yl] benzoate is a chiral ester derivative featuring a hexan-2-yl backbone substituted with three benzoyloxy groups (at positions 2, 3, and 4) and a ketone at position 5. Its stereochemical configuration (2R,3R,4S) significantly influences its physicochemical properties and biological interactions. Key properties to consider include:

  • Molecular formula: Likely C27H22O8 (inferred from similar compounds).
  • Functional groups: Benzoyl esters (imparting lipophilicity) and a ketone (contributing to reactivity).
  • Synthetic routes: Likely involves multi-step esterification and oxidation processes, as seen in analogous compounds .

Properties

Molecular Formula

C27H24O7

Molecular Weight

460.5 g/mol

IUPAC Name

[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate

InChI

InChI=1S/C27H24O7/c1-19(32-25(29)20-11-5-2-6-12-20)24(34-27(31)22-15-9-4-10-16-22)23(17-18-28)33-26(30)21-13-7-3-8-14-21/h2-16,18-19,23-24H,17H2,1H3/t19-,23+,24-/m1/s1

InChI Key

HNKXXOKDADJQAI-VEXUSMLFSA-N

Isomeric SMILES

C[C@H]([C@H]([C@H](CC=O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C(C(CC=O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate typically involves multi-step organic reactions. One common method includes the esterification of a hexanone derivative with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group into alcohols.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the benzoyloxy groups.

Scientific Research Applications

[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Functional Groups Key Features Reference
[(2R,3R,4S)-3,4-Dibenzoyloxy-6-oxohexan-2-yl] benzoate (Target) C27H22O8 (inferred) 3× benzoyloxy, 1× ketone Chiral centers, linear hexan backbone
[(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl] benzoate C20H18O7 Lactone ring, benzoyloxy, ketone Cyclic ester, enhanced stability
4-Nitrophenyl 2,6-di-O-benzoyl-α-D-galactopyranoside C33H29NO11 Glycoside, benzoyl, nitro Sugar backbone, enzyme substrate potential
Isoquercitrin 4-hydroxybenzoate C28H23O14 Flavonoid glycoside, benzoate Antioxidant, anti-inflammatory activity

Key Observations :

  • The target compound shares esterification patterns with glycosides (e.g., 4-nitrophenyl galactopyranoside) but lacks a sugar moiety, which may reduce solubility compared to glycosidic analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Solubility (Predicted) Stability Notes
Target compound ~498.5 g/mol Low (lipophilic esters) Sensitive to hydrolysis (ester groups)
Combi-Blocks QM-7888 370.4 g/mol Moderate (cyclic ester) Stable in dry, ventilated storage
4-Nitrophenyl galactopyranoside 627.6 g/mol Low (nitro group) Photolabile; requires dark storage
Isoquercitrin 4-hydroxybenzoate 583.1 g/mol High (polar glycoside) Stable in aqueous buffers

Key Observations :

  • The target’s lipophilicity (due to three benzoyl groups) may limit aqueous solubility, contrasting with glycosides like isoquercitrin benzoate, which exhibit better solubility .
  • Stability challenges (e.g., ester hydrolysis) align with safety protocols for handling similar compounds, as noted in Combi-Blocks’ safety data sheet .

Divergence from Analogs :

  • Unlike glycosides (e.g., ), the target lacks protecting-group strategies for hydroxyls, simplifying synthesis but reducing regioselective control .
Anti-inflammatory and Antioxidant Activity
  • Isoquercitrin benzoate inhibits nitric oxide (NO) in macrophages (IC50 ~10 µM), attributed to its flavonoid core . The target compound’s benzoyl groups may similarly modulate NO pathways but require empirical validation.
  • Xylarenones () and Sdox () highlight that esterification enhances bioactivity; however, excessive lipophilicity (as in the target) may reduce cellular uptake .
Enzymatic Interactions
  • 4-Nitrophenyl galactopyranoside () acts as a substrate for glycosidases due to its nitro-phenolic leaving group . The target’s lack of a labile group limits such applications but may favor protease or esterase interactions.

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